molecular formula C7H10N2O2 B597270 methyl 4-ethyl-1H-imidazole-5-carboxylate CAS No. 197574-43-9

methyl 4-ethyl-1H-imidazole-5-carboxylate

Cat. No.: B597270
CAS No.: 197574-43-9
M. Wt: 154.169
InChI Key: VNGWRKLREBFVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-ethyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 4-methyl-5-imidazolecarboxylate with ethylating agents under acidic or basic conditions to introduce the ethyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-ethyl-1H-imidazole-5-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Methyl 4-ethyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and ethyl groups provides distinct steric and electronic properties compared to its analogs.

Biological Activity

Methyl 4-ethyl-1H-imidazole-5-carboxylate (MEIC) is a compound of considerable interest in biological and chemical research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an imidazole ring, a key structural motif in many biologically active compounds. Its molecular formula is C8H10N2O2C_8H_{10}N_2O_2, and it exhibits high solubility in organic solvents such as chloroform and methanol, suggesting good bioavailability for biological applications.

Target of Action : MEIC primarily targets the photosynthetic electron flow and ATP synthesis , particularly through interactions with cobalt ions (Co(II)). This interaction leads to the formation of coordination compounds that inhibit these vital processes in plants .

Mode of Action : The compound's inhibition of photosynthetic pathways results from its ability to coordinate with Co(II), disrupting electron transport chains essential for ATP production. This mechanism highlights its potential as an herbicide or a tool for studying photosynthesis.

Pharmacokinetics

MEIC has been noted for its favorable pharmacokinetic properties:

  • GI Absorption : High
  • Blood-Brain Barrier Permeability : Yes
  • Cytochrome P450 Inhibition : None reported for major isoforms (CYP1A2, CYP2C19, CYP3A4, etc.) .

These properties indicate that MEIC could be effectively absorbed and utilized in biological systems without significant metabolic interference.

Antiviral Activity

Recent studies have investigated the antiviral potential of MEIC derivatives against HIV. For instance, compounds structurally related to MEIC exhibited moderate antiviral activity with percentage inhibitions ranging from 33% to 89% against HIV integrase interactions. Specific derivatives showed promising results in disrupting the LEDGF/p75-IN interaction, crucial for viral replication .

Case Study 1: Photosynthesis Inhibition

In a controlled study, MEIC was applied to plant models to assess its impact on photosynthetic efficiency. The results indicated a significant reduction in chlorophyll fluorescence and ATP synthesis rates compared to control groups. This study supports the hypothesis that MEIC acts as an effective inhibitor of photosynthesis through Co(II) coordination .

Case Study 2: Antiviral Efficacy

A series of experiments evaluated the antiviral effects of MEIC derivatives on HIV-infected cell lines. Compounds exhibiting more than 50% inhibition were classified as active. Notably, derivatives with methyl substituents at specific positions showed enhanced inhibitory effects, indicating structure-activity relationships critical for antiviral potency .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureInhibits photosynthesis; moderate antiviral activity
Ethyl 4-Methyl-5-ImidazolecarboxylateStructureSimilar mechanism; less hydrophobic
Methyl 4-ImidazolecarboxylateStructureLacks ethyl group; reduced biological activity
4-Methyl-5-ImidazolecarboxaldehydeStructureDifferent reactivity; potential antibacterial properties

Properties

IUPAC Name

methyl 5-ethyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-5-6(7(10)11-2)9-4-8-5/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGWRKLREBFVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665089
Record name Methyl 5-ethyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197574-43-9
Record name Methyl 5-ethyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.